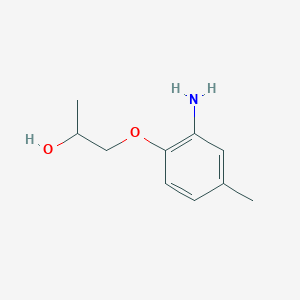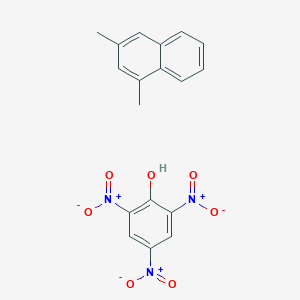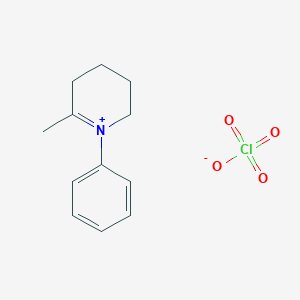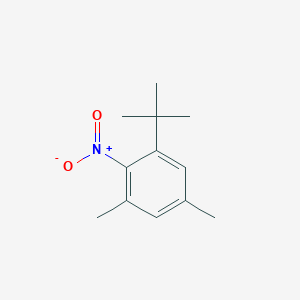diphenyl-lambda~5~-phosphane CAS No. 113107-95-2](/img/structure/B14319512.png)
[1,2-Dichloro-1-(phenylsulfanyl)ethyl](oxo)diphenyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane is a complex organophosphorus compound It features a unique structure with a dichloroethyl group, a phenylsulfanyl group, and a diphenylphosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane typically involves multiple steps. One common method includes the reaction of diphenylphosphine oxide with a suitable dichloroethyl precursor in the presence of a base. The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphane oxide to phosphane.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein phosphorylation.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The presence of the phosphane oxide group allows it to participate in phosphorylation reactions, which are crucial in many cellular processes.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: A simpler analog with similar phosphorus chemistry.
Dichlorophenylphosphine: Shares the dichloro and phenyl groups but lacks the sulfanyl group.
Phenylphosphine sulfide: Contains the phenyl and sulfanyl groups but differs in the phosphorus oxidation state.
Uniqueness
1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane is unique due to its combination of dichloroethyl, phenylsulfanyl, and diphenylphosphane moieties
Properties
CAS No. |
113107-95-2 |
|---|---|
Molecular Formula |
C20H17Cl2OPS |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
[(1,2-dichloro-1-phenylsulfanylethyl)-phenylphosphoryl]benzene |
InChI |
InChI=1S/C20H17Cl2OPS/c21-16-20(22,25-19-14-8-3-9-15-19)24(23,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15H,16H2 |
InChI Key |
LTZQZWXMPDMBQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(CCl)(SC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


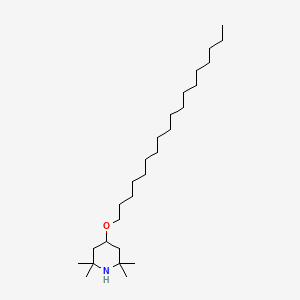
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
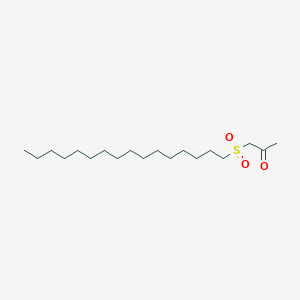
![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)
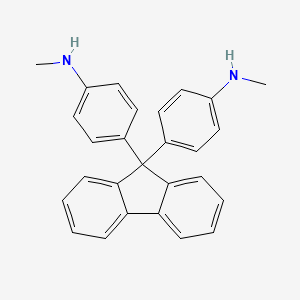

![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
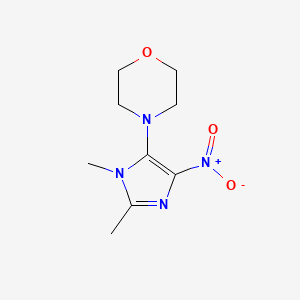
![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)
